Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3S/c1-16-10(15)9-5-6-4-7(17-11(12,13)14)2-3-8(6)18-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWDLPVAPIPKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723002 | |
| Record name | Methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-16-3 | |
| Record name | Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Substituted Benzo[b]thiophene-2-carboxylates
A common route to benzo[b]thiophene-2-carboxylates involves the reaction of substituted benzaldehydes with ethyl thioglycolate or ethyl bromomalonate under basic conditions, followed by cyclization and ester formation.
For example, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate was synthesized by reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of potassium carbonate in anhydrous DMF at 60 °C for 2 hours. The product was isolated by extraction and recrystallization, yielding a white powder with 57% yield.
Similar procedures are reported for halogen-substituted benzo[b]thiophene-2-carboxylates, which serve as precursors for further functionalization.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is less commonly introduced directly via aldehyde precursors. Instead, it is often installed via electrophilic trifluoromethoxylation reagents or by nucleophilic substitution on suitable intermediates.
While direct literature on this compound preparation is limited, analogous methods for trifluoromethoxy aromatic compounds suggest:
Use of trifluoromethoxylation reagents such as Togni-type reagents or copper-mediated trifluoromethoxylation of aryl halides.
Alternatively, substitution of a suitable leaving group (e.g., halogen) on the benzo[b]thiophene ring by trifluoromethoxide anion under controlled conditions.
Esterification to Methyl Ester
Once the benzo[b]thiophene-2-carboxylic acid derivative bearing the trifluoromethoxy group is obtained, methyl esterification is typically achieved by:
Treatment with methanol under acidic or basic catalysis to form this compound.
Alternatively, direct synthesis of the methyl ester can be done by using methyl thioglycolate or methyl bromomalonate in the initial cyclization step.
Detailed Example Procedure (Adapted from Analogous Compounds)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Formation of substituted benzaldehyde intermediate | Starting from 5-bromo- or 5-chlorobenzo[b]thiophene-2-carboxylate | Halogenated intermediate prepared by known methods | High yield (typically >80%) |
| 2. Trifluoromethoxylation | Copper-mediated trifluoromethoxylation using AgOCF3 or Togni reagent | Introduction of -OCF3 group at 5-position replacing halogen | Moderate to good yield; requires inert atmosphere |
| 3. Hydrolysis (if ester is ethyl or other) | NaOH in EtOH/H2O, room temperature overnight | Conversion of ester to carboxylic acid | High yield (75-90%) |
| 4. Methyl esterification | Methanol with acid catalyst (e.g., H2SO4) reflux | Formation of methyl ester | High yield, purification by recrystallization |
Research Findings and Notes
The benzo[b]thiophene scaffold is versatile and allows for various substitutions, including trifluoromethoxy, which enhances lipophilicity and metabolic stability.
The trifluoromethoxy group is known to influence biological activity significantly, making this compound a compound of interest in medicinal chemistry.
The synthetic routes are adapted from well-established methods for related benzo[b]thiophene derivatives bearing trifluoromethyl or halogen substituents, with modifications for trifluoromethoxy incorporation.
Purification typically involves recrystallization or chromatography, and characterization is confirmed by NMR and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: : Reduction of the carboxylate group to alcohols or aldehydes.
Substitution: : Replacement of the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols or aldehydes.
Substitution: : Derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate plays a crucial role as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group enhances the biological activity of compounds, making them more effective in targeting specific biological pathways. For instance, research has demonstrated that derivatives of this compound can act as inhibitors in various kinase pathways, which are vital in cancer treatment and other diseases .
Case Study: Kinase Inhibitors
A study published in Organic & Biomolecular Chemistry highlighted the synthesis of kinase inhibitors using derivatives of this compound. The microwave-assisted synthesis method used resulted in high yields, demonstrating the compound's utility in developing new therapeutic agents .
Material Science
Development of Advanced Materials
This compound is utilized in material science for creating advanced materials such as polymers and coatings. Its unique properties contribute to enhanced durability and resistance to environmental factors, making it suitable for applications in electronics and protective coatings .
Applications in Coatings
The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability, which are essential for high-performance materials used in various industrial applications .
Agricultural Chemicals
Formulation of Agrochemicals
Research indicates that this compound is being explored for its potential use in agrochemicals, particularly as a component in pest control formulations. Its fluorinated structure may enhance the efficacy of these chemicals while minimizing their environmental impact, aligning with the increasing demand for sustainable agricultural practices .
Fluorinated Compounds Research
Insights into Reactivity and Stability
As a fluorinated compound, this compound is valuable in studies examining the effects of fluorine on organic compounds. Research has focused on understanding its reactivity and stability, which can lead to the development of new fluorinated materials with specific desirable properties .
Analytical Chemistry
Reference Standard Usage
In analytical chemistry, this compound serves as a reference standard for various analytical methods. It aids researchers in accurately detecting and quantifying similar compounds within complex mixtures, thereby enhancing the reliability of analytical results .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis; enhances biological activity | Targeted therapies for diseases |
| Material Science | Used in advanced materials; improves durability and resistance | High-performance coatings and polymers |
| Agricultural Chemicals | Potential use in pest control formulations | Sustainable agricultural practices |
| Fluorinated Compounds | Studies on reactivity and stability | Development of new fluorinated materials |
| Analytical Chemistry | Reference standard for analytical methods | Accurate detection and quantification |
Mechanism of Action
The mechanism by which Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The nature and position of substituents on the benzo[b]thiophene scaffold critically determine thermal stability, reactivity, and functional applications. Below is a comparative analysis of key analogs:
Table 1: Substituent-Driven Properties of Benzo[b]thiophene-2-carboxylate Derivatives
Key Observations:
Electron-Withdrawing Groups (-OCF₃ vs. Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is utilized in plant disease control compositions, suggesting that electron-withdrawing groups enhance bioactivity .
Electron-Donating Groups (-NH₂): The amino substituent (-NH₂) increases reactivity, making Methyl 5-aminobenzo[b]thiophene-2-carboxylate a candidate for further functionalization in drug synthesis .
Hydroxy and Ester Groups:
Thermal and Chemical Stability
While direct thermal data for this compound are absent, analogs with similar substituents provide clues:
- Thienothiophene-Based Liquid Crystals (): Thieno[3,2-b]thiophene esters exhibit smectic C mesophases, indicating that benzo[b]thiophene derivatives with bulky substituents (-OCF₃) could similarly influence mesophase width and stability .
Biological Activity
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate, with the CAS number 146137-92-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on anti-inflammatory effects, enzyme inhibition, and cellular activity.
- Molecular Formula : CHFOS
- Molecular Weight : 260.23 g/mol
- Storage Conditions : Sealed in dry conditions at 2-8°C
1. Anti-inflammatory Activity
Thiophene derivatives, including this compound, have shown significant anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.
- Inhibition of COX and LOX : Studies have reported IC values for various thiophene derivatives that indicate their potency as COX and LOX inhibitors. For instance, a related compound exhibited an IC of 29.2 µM against the 5-LOX enzyme, suggesting a similar potential for this compound .
2. Enzyme Inhibition
The compound has been implicated in inhibiting key enzymes involved in inflammatory pathways:
- Mitogen Activated Protein Kinases (MAPKs) : MAPKs are crucial for cellular signaling during inflammation. Research has shown that certain derivatives can selectively inhibit MAPK pathways, which may lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .
3. Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC Value (µM) | Comments |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect on cell proliferation |
| MCF10A | >19 | Lesser effect compared to cancer cells |
The selectivity index indicates that this compound may preferentially target cancer cells over normal cells, making it a candidate for further development in cancer therapeutics .
Case Study 1: In Vivo Anti-inflammatory Effects
In animal models, compounds similar to this compound demonstrated significant reductions in paw edema induced by carrageenan, with inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
Case Study 2: Mechanistic Studies
Further investigations into the mechanism of action revealed that these compounds could modulate gene expression related to inflammatory cytokines. For example, treatment with related thiophene derivatives resulted in decreased expression levels of TNF-α and IL-8 in LPS-induced THP-1 monocytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
